
Guanidinoadipic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Guanidinoadipic acid is a compound that belongs to the class of guanidino acids It is characterized by the presence of a guanidine group attached to an adipic acid backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of guanidinoadipic acid typically involves the reaction of adipic acid with guanidine. One common method is the direct guanylation of adipic acid using guanidine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the guanidino group.
Industrial Production Methods: Industrial production of this compound may involve more efficient catalytic processes. For instance, transition metal-catalyzed guanylation reactions have been explored to improve yield and selectivity. These methods often employ catalysts such as copper or palladium complexes to facilitate the formation of the guanidino group under milder conditions.
化学反応の分析
Types of Reactions: Guanidinoadipic acid can undergo various chemical reactions, including:
Oxidation: The guanidino group can be oxidized to form urea derivatives.
Reduction: Reduction of the guanidino group can yield amine derivatives.
Substitution: The guanidino group can participate in nucleophilic substitution reactions, leading to the formation of substituted guanidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Urea derivatives.
Reduction: Amine derivatives.
Substitution: Substituted guanidines.
科学的研究の応用
Guanidinoadipic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex guanidine-containing compounds.
Biology: It has been studied for its potential role in metabolic pathways and as a precursor for the synthesis of biologically active molecules.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
作用機序
The mechanism of action of guanidinoadipic acid involves its interaction with specific molecular targets. The guanidino group can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their activity. Additionally, it can participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
類似化合物との比較
Guanidinoacetic acid: A precursor of creatine, involved in energy metabolism.
Guanidinosuccinic acid: Known for its role in the urea cycle and nitrogen metabolism.
Guanidinoacetic acid: Used as a dietary supplement and in animal feed.
Uniqueness: Guanidinoadipic acid is unique due to its specific adipic acid backbone, which imparts distinct chemical properties and reactivity compared to other guanidino acids. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
74318-15-3 |
|---|---|
分子式 |
C7H13N3O4 |
分子量 |
203.20 g/mol |
IUPAC名 |
2-(diaminomethylideneamino)hexanedioic acid |
InChI |
InChI=1S/C7H13N3O4/c8-7(9)10-4(6(13)14)2-1-3-5(11)12/h4H,1-3H2,(H,11,12)(H,13,14)(H4,8,9,10) |
InChIキー |
RGHUZDZLISIEOS-UHFFFAOYSA-N |
正規SMILES |
C(CC(C(=O)O)N=C(N)N)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


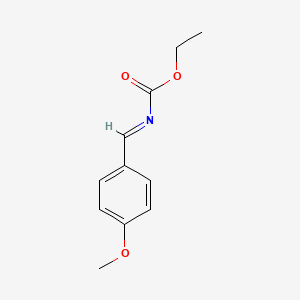
![octacyclo[14.10.1.14,26.02,14.03,11.05,10.017,22.023,27]octacosa-1(26),2(14),3(11),4(28),5,7,9,12,15,17,19,21,23(27),24-tetradecaene](/img/structure/B12654020.png)
![1-[2-(Dodecyloxy)-2-oxoethyl]-1-methylpiperidin-1-ium chloride](/img/structure/B12654028.png)


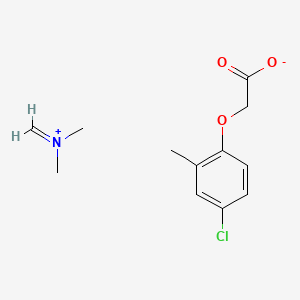

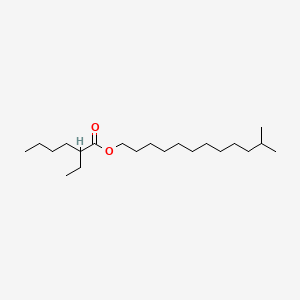

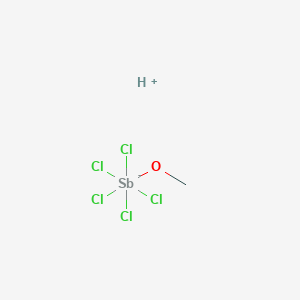
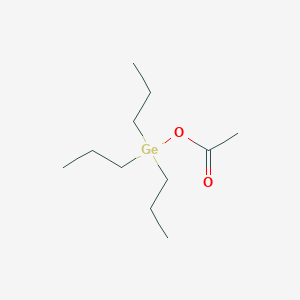
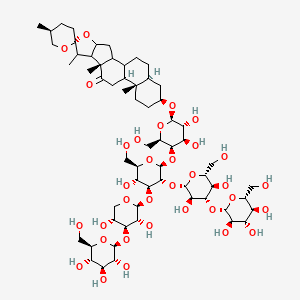
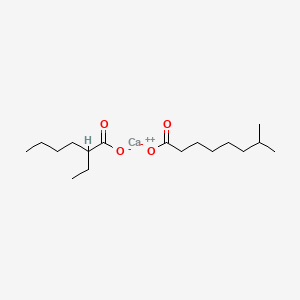
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-6-(2,4-dinitroanilino)hexanoic acid](/img/structure/B12654119.png)
